Lithium 2-thienylcyanocuprate 0.25M
Overview
Description
Lithium 2-thienylcyanocuprate solution is an organometallic compound with the empirical formula C5H3CuLiNS. It is commonly used in organic synthesis as a reagent for the preparation of higher-order cuprates. This compound is typically available as a 0.25 M solution in tetrahydrofuran (THF) and is known for its utility in various chemical transformations .
Mechanism of Action
Mode of Action
It’s known to be a useful reagent for the preparation of higher-order cuprates , which suggests that it may participate in complex chemical reactions.
Biochemical Pathways
Given its role in the preparation of higher-order cuprates , it may be involved in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium 2-thienylcyanocuprate solution is synthesized by reacting 2-thienyllithium with copper(I) cyanide in an appropriate solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-thienyllithium+copper(I) cyanide→Lithium 2-thienylcyanocuprate
Industrial Production Methods
Industrial production of lithium 2-thienylcyanocuprate solution follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium 2-thienylcyanocuprate solution undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the thienyl group is transferred to an electrophilic center.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Common Reagents and Conditions
Common reagents used with lithium 2-thienylcyanocuprate solution include electrophiles such as alkyl halides, aryl halides, and carbonyl compounds. The reactions are typically carried out in anhydrous conditions using solvents like THF under an inert atmosphere .
Major Products Formed
The major products formed from reactions involving lithium 2-thienylcyanocuprate solution are typically thienyl-substituted organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Lithium 2-thienylcyanocuprate solution has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules and higher-order cuprates.
Biology: It serves as a tool for modifying biomolecules and studying their interactions.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science research
Comparison with Similar Compounds
Similar Compounds
Lithium diisopropylamide (LDA): Another lithium-based reagent used in organic synthesis for deprotonation reactions.
Lithium aluminum hydride (LAH): A reducing agent used for the reduction of carbonyl compounds.
Lithium hexafluorophosphate: Used in battery electrolytes and as a reagent in organic synthesis.
Uniqueness
Lithium 2-thienylcyanocuprate solution is unique due to its ability to form higher-order cuprates and its specific utility in transferring the thienyl group.
Properties
IUPAC Name |
lithium;azanidylidenemethylidenecopper;2H-thiophen-2-ide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3S.CN.Cu.Li/c1-2-4-5-3-1;1-2;;/h1-3H;;;/q2*-1;;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLOJRQQDZIYQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CS[C-]=C1.C(=[N-])=[Cu] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3CuLiNS- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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